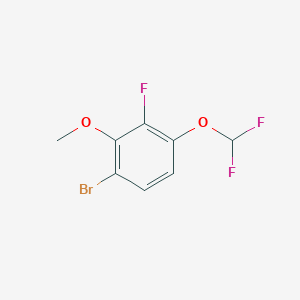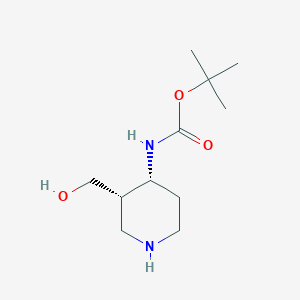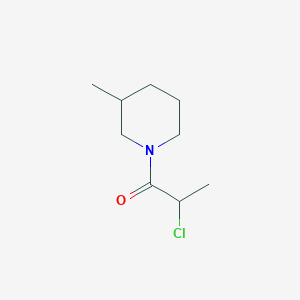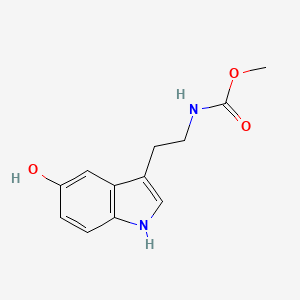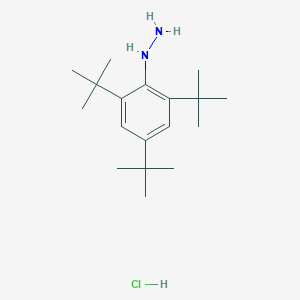
(2,4,6-Tri-tert-butylphenyl)hydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4,6-Tri-tert-butylphenyl)hydrazine hydrochloride is an organic compound with the molecular formula C18H32N2·HCl. It is a derivative of hydrazine, where the hydrazine moiety is substituted with a 2,4,6-tri-tert-butylphenyl group. This compound is known for its steric bulk due to the presence of three tert-butyl groups, which significantly influence its chemical reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,4,6-Tri-tert-butylphenyl)hydrazine hydrochloride typically involves the reaction of 2,4,6-tri-tert-butylphenyl chloride with hydrazine. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then treated with hydrochloric acid to yield the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions: (2,4,6-Tri-tert-butylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted hydrazines.
科学的研究の応用
(2,4,6-Tri-tert-butylphenyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds and substituted hydrazines.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
作用機序
The mechanism of action of (2,4,6-Tri-tert-butylphenyl)hydrazine hydrochloride involves its ability to donate electrons and participate in redox reactions. The steric bulk of the tert-butyl groups influences its reactivity and interaction with molecular targets. The compound can interact with free radicals, thereby exhibiting antioxidant properties. Additionally, it can form stable complexes with metal ions, which may play a role in its biological activities.
類似化合物との比較
2,4,6-Tri-tert-butylphenol: Similar in structure but lacks the hydrazine moiety.
2,4-Di-tert-butyl-6-methylphenylhydrazine: Similar steric bulk but different substitution pattern.
Hydrazine: The parent compound without the bulky phenyl group.
Uniqueness: (2,4,6-Tri-tert-butylphenyl)hydrazine hydrochloride is unique due to the presence of the tri-tert-butylphenyl group, which provides significant steric hindrance This steric bulk influences its reactivity, making it less prone to certain side reactions and enhancing its stability in various chemical environments
特性
分子式 |
C18H33ClN2 |
|---|---|
分子量 |
312.9 g/mol |
IUPAC名 |
(2,4,6-tritert-butylphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C18H32N2.ClH/c1-16(2,3)12-10-13(17(4,5)6)15(20-19)14(11-12)18(7,8)9;/h10-11,20H,19H2,1-9H3;1H |
InChIキー |
ZMIQTWUZELGASW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)NN)C(C)(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


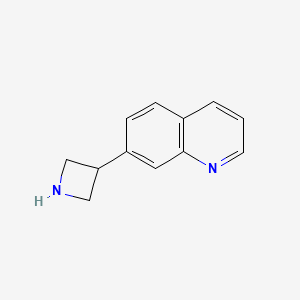

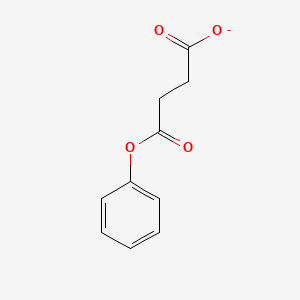
![Benzenesulfonyl fluoride, 3-[[(5-hydroxy-1-naphthalenyl)amino]sulfonyl]-](/img/structure/B13343648.png)

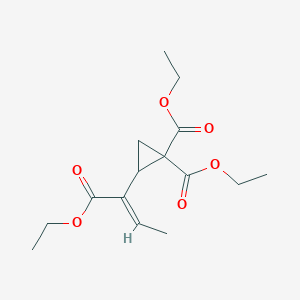
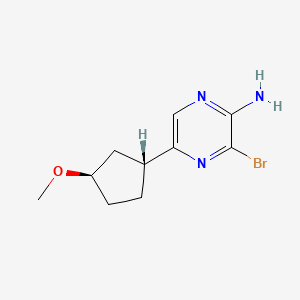
![4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13343668.png)
![1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine](/img/structure/B13343677.png)
